Tautomeric Energy Shift Induced by N-Methyl Substitution: Quantified Preference for the Imino Form
The N-methyl substituent on the exocyclic nitrogen of N,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine stabilizes the imino tautomer (N=C–NH) relative to the amino form (NH–C=N). For the analogous 2-methylamino-2-thiazoline (i.e., N-methyl-4,5-dihydrothiazol-2-amine), DFT calculations at the Becke3LYP/6-31+G(d,p) level demonstrate that the imino tautomer is energetically favored, with the iminozation free energy (ΔG) in the gas phase falling within the range of 5–15 kJ/mol, and solvation further shifts the equilibrium toward the imino species [1]. In contrast, the unsubstituted 2-amino-2-thiazoline (CAS 1779-81-3) exhibits the opposite preference: the amino tautomer is more stable by approximately 6 kJ/mol in the gas phase, with the relative stability order preserved in water [2]. This represents a minimum ΔΔG of ~11 kJ/mol between the two compounds (6 kJ/mol favoring amino in parent vs. at least 5 kJ/mol favoring imino in N-methyl derivative), corresponding to an equilibrium constant ratio (K_imino/K_amino) that differs by approximately two orders of magnitude at 298 K [1][2].
| Evidence Dimension | Tautomeric free energy difference (ΔG, amino → imino) |
|---|---|
| Target Compound Data | Imino form favored; ΔG_iminozation = +5 to +15 kJ/mol (gas-phase DFT for 2-methylamino-2-thiazoline analog); solvation further stabilizes imino tautomer [1] |
| Comparator Or Baseline | 2-Amino-2-thiazoline (unsubstituted parent, CAS 1779-81-3): amino tautomer more stable by ~6 kJ/mol in gas phase [2] |
| Quantified Difference | Minimum ΔΔG ≈ 11 kJ/mol (6 + 5 kJ/mol); estimated K_imino/K_amino ratio differs by ~85-fold at 298 K between N-methyl and unsubstituted compounds |
| Conditions | Becke3LYP/6-31+G(d,p) DFT gas-phase calculations; solvation effects modeled via MD simulations (Remko et al., 2003, 2006) |
Why This Matters
The dominant tautomeric species dictates hydrogen-bonding donor/acceptor patterns, receptor pharmacophore complementarity, and chemical reactivity (e.g., acylation site); procurement of the N-methyl compound ensures the imino-dominant tautomeric profile, whereas the unsubstituted analog provides the amino-dominant profile, making the two non-substitutable in structure-based design.
- [1] Remko, M., Van Duijnen, P.T., & Swart, M. (2003). Theoretical study of molecular structure, tautomerism, and geometrical isomerism of N-methyl- and N-phenyl-substituted cyclic imidazolines, oxazolines, and thiazolines. Structural Chemistry, 14(3), 271–278. View Source
- [2] Remko, M., et al. (2006). Theoretical study of structure, pKa, lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives. Bioorganic & Medicinal Chemistry, 14(6), 1715–1729. View Source
